REACTION_CXSMILES
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C1N2CN3CN(C2)CN1C3.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[C:13]=1[OH:20].FC(F)(F)[C:23](O)=[O:24]>>[F:11][C:12]1[C:13]([OH:20])=[C:14]([O:18][CH3:19])[CH:15]=[CH:16][C:17]=1[CH:23]=[O:24]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1)OC)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Type
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CUSTOM
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Details
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The solution was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated for an additional 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
ADDITION
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Details
|
water (50 ml) was added
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Type
|
ADDITION
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Details
|
solid potassium carbonate was added until the solution
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Type
|
CUSTOM
|
Details
|
The solid that formed
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Type
|
CUSTOM
|
Details
|
was collected
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |